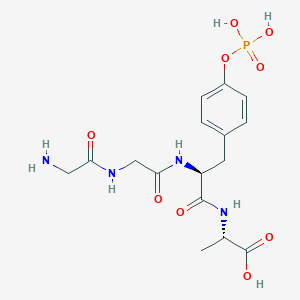
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide is a chemical compound with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.100442308 daltons . It is a type of ethanediamide, characterized by the presence of benzyl and hydroxyphenyl groups attached to the nitrogen atoms of the ethanediamide backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide typically involves the reaction of benzylamine with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted ethanediamides.
Applications De Recherche Scientifique
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the benzyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~2~-bis(2-hydroxyphenyl)ethanediamide: Similar structure but lacks the benzyl group.
N~1~-Benzyl-N~2~-(3,4-difluorophenyl)ethanediamide: Contains difluorophenyl instead of hydroxyphenyl group.
N~1~-Benzyl-N~2~-(4-methylphenyl)ethanediamide: Contains methylphenyl instead of hydroxyphenyl group.
Uniqueness
N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide is unique due to the presence of both benzyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. The hydroxyphenyl group enhances its ability to form hydrogen bonds, while the benzyl group increases its lipophilicity, making it more effective in interacting with biological membranes and targets .
Propriétés
Numéro CAS |
142071-84-9 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
N-benzyl-N'-(2-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)17-15(20)14(19)16-10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H,16,19)(H,17,20) |
Clé InChI |
WLJHRYGAZZZXIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)


![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)



![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)

acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)
